molecular formula C22H23N3O2S B2384056 (4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359394-47-0

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No.: B2384056
CAS No.: 1359394-47-0
M. Wt: 393.51
InChI Key: MFYABPAHLBIRSJ-UHFFFAOYSA-N
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Description

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, an ethoxyphenyl group, and a thiomorpholino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxyaniline with 3-chloroquinoline under basic conditions to form the intermediate 4-((4-ethoxyphenyl)amino)quinoline. This intermediate is then reacted with thiomorpholine and a suitable carbonyl source, such as formaldehyde, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((4-Ethoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is unique due to its combination of a quinoline core with an ethoxyphenyl group and a thiomorpholino moiety. This unique structure imparts specific biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(4-ethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-2-27-17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(26)25-11-13-28-14-12-25/h3-10,15H,2,11-14H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYABPAHLBIRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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